molecular formula C46H51FN5O8P B181405 2'-Fluoro-N4-benzoyl-5'-O-dmt-2'-deoxycytidine-3'-CE-phosphoramidite CAS No. 161442-19-9

2'-Fluoro-N4-benzoyl-5'-O-dmt-2'-deoxycytidine-3'-CE-phosphoramidite

Cat. No. B181405
M. Wt: 851.9 g/mol
InChI Key: CKKJPMGSTGVCJJ-GNUWXFRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite usually involves organic synthetic chemistry methods, which require intricate steps and conditions . The reaction is usually catalyzed by 1H-tetrazole or 4,5-dicyanoimidazole in acetonitrile .


Molecular Structure Analysis

The structure of 2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite contains benzoyl, DMT protective group, and difluorocytosine moieties .


Chemical Reactions Analysis

2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite is a highly versatile and efficient synthetic reagent . It is used in the synthesis of DNA and plays a key role in DNA modification .


Physical And Chemical Properties Analysis

This compound is an organic phosphoester with high chemical stability, easy to synthesize and handle . Its molecular formula is C46H51FN5O8P and its molecular weight is 851.9 g/mol.

Scientific Research Applications

Applications in B/Z-DNA Transition Studies

One application of fluorinated deoxycytidine derivatives is in the study of B/Z-DNA transitions. Researchers synthesized 5-fluoro-2′-deoxycytidine to explore its effects on DNA conformational changes. They found that incorporating this modified nucleoside into DNA sequences did not lead to detectable conformational changes in either B- or Z-DNA forms. However, 19F NMR spectroscopy revealed that B/Z-DNA transitions, induced by sodium chloride, likely start at the terminal ends of DNA duplexes. This unwinding at the middle of duplexes eventually leads to a change in handedness when a certain concentration of sodium chloride is reached, providing insights into the dynamics of DNA structural changes (Solodinin et al., 2019).

In Nucleic Acid Synthesis and Modification

Fluorinated nucleosides are crucial in synthesizing nucleic acid derivatives with altered properties. For example, the study on stereochemistry of nucleophilic substitution at phosphorus in nucleoside derivatives highlighted the synthesis of diastereomerically pure compounds. This research aids in understanding the mechanisms underlying nucleophilic substitution reactions, which are fundamental in developing novel nucleic acid molecules with potential therapeutic applications (Wozniak et al., 1998).

In Oligonucleotide Synthesis

Fluorinated nucleosides like 2'-fluoro-deoxycytidine derivatives are instrumental in the synthesis of oligonucleotides. These modified oligonucleotides show enhanced stability and altered hybridization characteristics, making them valuable tools for genetic research, diagnostics, and therapeutics. Studies have demonstrated efficient methods for incorporating these modified nucleosides into oligonucleotides, which can then be used in various applications, including antisense technologies and the study of gene expression (Schultz & Gryaznov, 1996).

Safety And Hazards

This compound is usually used for research and synthetic chemistry in laboratories. Operators need to pay attention to protection and safety measures. They should avoid skin contact and inhalation of its gas, and it should be operated under well-ventilated laboratory conditions . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2’-Fluoro-N4-benzoyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite has widespread applications as a phosphoramidite constituent during oligonucleotide synthesis . It is an indispensable compound within the biomedical domain, primarily in the research of antisense therapy and gene silencing .

properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKJPMGSTGVCJJ-GNUWXFRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51FN5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-F-Bz-dC Phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.